

Inter-laboratory Comparison of 4-Amino-3,5-dimethylbenzonitrile Characterization

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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylbenzonitrile

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of **4-Amino-3,5-dimethylbenzonitrile** based on publicly available data from various suppliers, simulating an inter-laboratory comparison. It is designed to assist researchers in evaluating the consistency of this chemical intermediate across different sources. The guide includes a summary of reported physical and chemical properties, detailed experimental protocols for key characterization methods, and workflow diagrams to illustrate the comparison process and analytical procedures.

Data Presentation: Comparative Analysis of 4-Amino-3,5-dimethylbenzonitrile Properties

The following table summarizes the quantitative data for **4-Amino-3,5-dimethylbenzonitrile** as reported by various chemical suppliers. Each supplier is treated as an independent laboratory for the purpose of this comparison.

Parameter	Supplier A	Supplier B	Supplier C	Supplier D
Purity (%)	97[1][2]	99.00[3]	97[1]	99[3]
Melting Point (°C)	106.0-107.5[3]	Not Reported	Not Reported	Not Reported
Molecular Weight (g/mol)	146.19[4]	146.19[3]	146.1891[1]	146.193[1]
Molecular Formula	C ₉ H ₁₀ N ₂ [4]	C ₉ H ₁₀ N ₂ [3]	C ₉ H ₁₀ N ₂ [1]	C ₉ H ₁₀ N ₂ [1]

Note: The data presented is based on information available from online chemical supplier catalogues. Variations in reported values may be attributed to different analytical methods, instrumentation, and batch-to-batch variability.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **4-Amino-3,5-dimethylbenzonitrile** are provided below. These protocols represent standard analytical procedures for the characterization of aromatic nitriles.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: A stock solution of **4-Amino-3,5-dimethylbenzonitrile** is prepared in the mobile phase at a concentration of 1 mg/mL. Serial dilutions are made to create calibration standards.

- Procedure: 10 μ L of each standard and sample are injected into the HPLC system. The retention time and peak area of the analyte are recorded.
- Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

2. Melting Point Determination

- Instrumentation: A digital melting point apparatus.
- Sample Preparation: A small amount of the crystalline **4-Amino-3,5-dimethylbenzonitrile** is packed into a capillary tube.
- Procedure: The capillary tube is placed in the melting point apparatus. The temperature is gradually increased at a rate of 1-2 $^{\circ}$ C/min. The temperature range at which the substance melts is recorded.

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

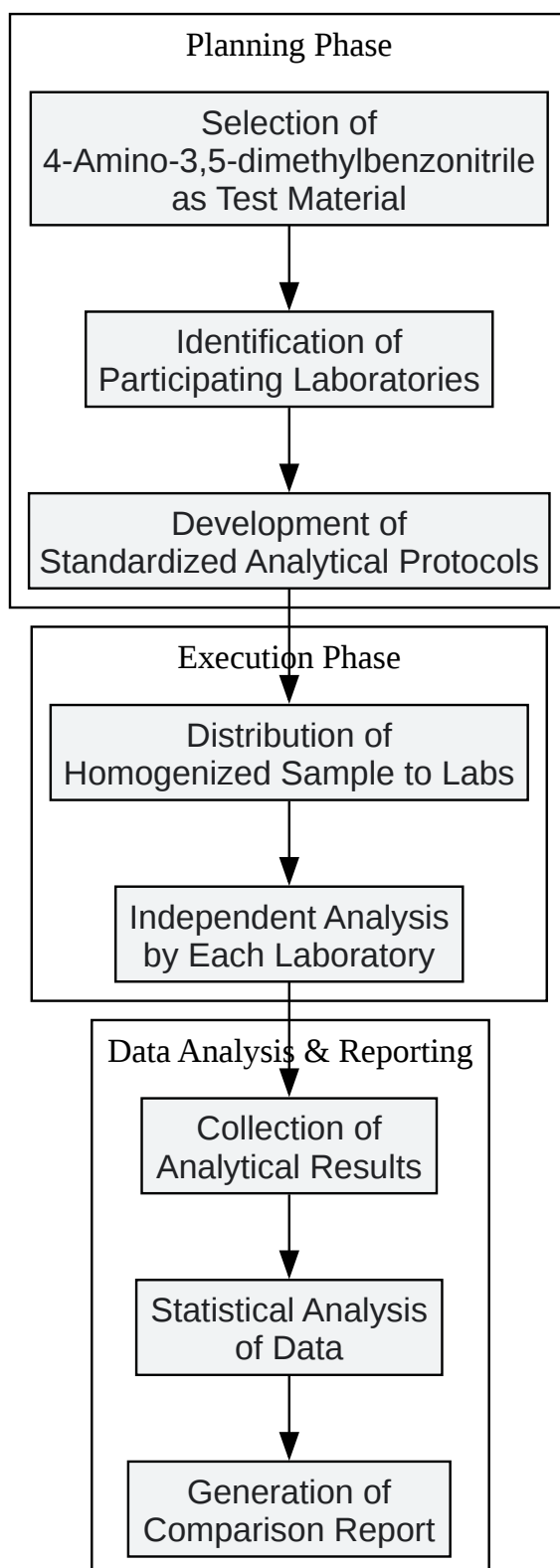
- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of **4-Amino-3,5-dimethylbenzonitrile** is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl_3).
- Procedure: ^1H NMR and ^{13}C NMR spectra are acquired.
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure. For **4-Amino-3,5-dimethylbenzonitrile**, the expected ^1H NMR spectrum in CDCl_3 would show a singlet for the two aromatic protons around δ 7.22 and a singlet for the six methyl protons around δ 2.18.[5]

4. Molecular Weight Confirmation by Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

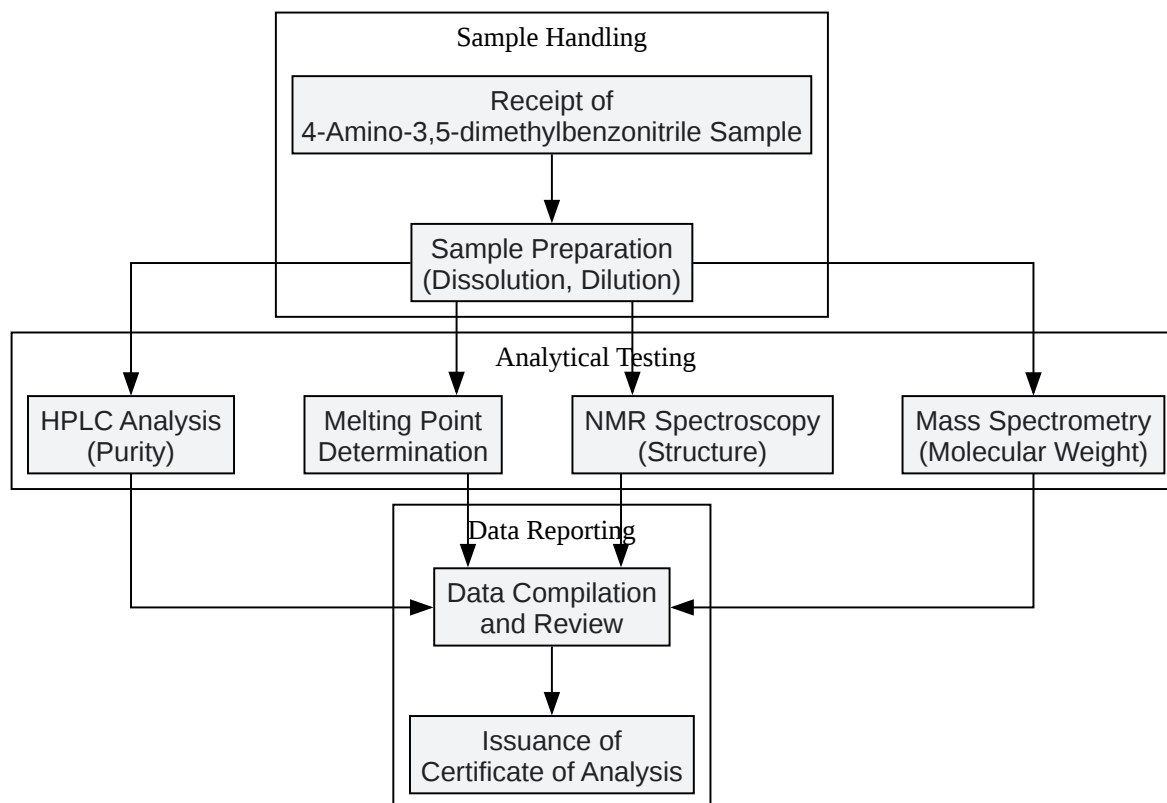
- Procedure: The mass spectrum is acquired in positive ion mode.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is determined. For **4-Amino-3,5-dimethylbenzonitrile**, the expected $[M+H]^+$ ion would be observed at m/z 147.
[\[5\]](#)

Mandatory Visualizations



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Caption: Workflow of a formal inter-laboratory comparison study.



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Caption: Typical analytical workflow for chemical characterization.

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